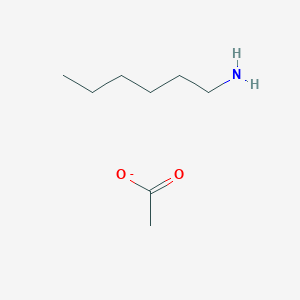

Hexan-1-amine acetate

CAS No.:

Cat. No.: VC15757005

Molecular Formula: C8H18NO2-

Molecular Weight: 160.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18NO2- |

|---|---|

| Molecular Weight | 160.23 g/mol |

| IUPAC Name | hexan-1-amine;acetate |

| Standard InChI | InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)/p-1 |

| Standard InChI Key | HSULLSUSGAHAOJ-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCN.CC(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Hexan-1-amine acetate is an ionic compound comprising a hexan-1-ammonium cation and an acetate anion. The parent amine, hexan-1-amine (), is a six-carbon straight-chain alkylamine with a primary amino group at the terminal position . Upon protonation by acetic acid, the resulting acetate salt exhibits enhanced stability and altered physicochemical properties compared to the free amine.

Molecular and Structural Data

-

Molecular Formula: (alternatively represented as )

-

Molecular Weight: 161.24 g/mol

-

IUPAC Name: hexan-1-amine acetate

-

InChI Key: HSULLSUSGAHAOJ-UHFFFAOYSA-N

The crystal structure of hexan-1-amine acetate remains undetermined, but its ionic nature suggests a lattice arrangement stabilized by hydrogen bonding between the ammonium group and acetate ions.

Physicochemical Properties

The physical and chemical properties of hexan-1-amine acetate are influenced by its dual-component composition. While direct data on the acetate salt are sparse, inferences can be drawn from its precursor, hexan-1-amine, and analogous ammonium salts.

Physical Properties

-

Melting Point: Hexan-1-amine exhibits a melting point of , but the acetate salt likely has a higher melting point due to ionic interactions.

-

Boiling Point: The parent amine boils at , whereas the acetate salt’s decomposition temperature is expected to exceed this value.

-

Density: Hexan-1-amine has a density of 0.766 g/mL at ; the acetate salt’s density remains uncharacterized.

-

Solubility: Like many ammonium salts, hexan-1-amine acetate is likely soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar media.

Chemical Stability

Hexan-1-amine acetate is sensitive to atmospheric moisture and oxygen, necessitating storage under inert gas (e.g., nitrogen or argon). Prolonged exposure to air may lead to hydrolysis or oxidative degradation, compromising its integrity.

Synthesis and Production

Conventional Synthesis

Hexan-1-amine acetate is typically synthesized via acid-base reaction between hexan-1-amine and acetic acid:

The free amine precursor, hexan-1-amine, is commonly produced through nucleophilic substitution of 1-chlorohexane with ammonia or via reduction of hexanenitrile .

Applications and Industrial Relevance

Though understudied, hexan-1-amine acetate shares functional similarities with other alkylammonium acetates, suggesting niche applications:

Pharmaceuticals

Quaternary ammonium salts are widely used as antiseptics, phase-transfer catalysts, and drug delivery agents. Hexan-1-amine acetate’s amphiphilic structure could facilitate micelle formation or enhance drug solubility.

Surfactants and Emulsifiers

The compound’s hydrophobic alkyl chain and hydrophilic ionic group make it a candidate for surfactant formulations, particularly in petroleum extraction or textile processing.

Corrosion Inhibition

Long-chain alkylammonium salts adsorb onto metal surfaces, forming protective films. Hexan-1-amine acetate may mitigate corrosion in industrial cooling systems or pipelines.

Research Frontiers and Data Gaps

Unexplored Properties

Critical data gaps include:

-

Thermal Stability: Decomposition temperature and enthalpy.

-

Spectroscopic Data: IR, NMR, and mass spectra for structural verification.

Enzymatic Synthesis

The CfusAmDH-W145A mutant, which converts aldehydes to amines with high efficiency , could be adapted to produce hexan-1-amine from hexanal, followed by acetic acid quenching.

Data Tables

Table 1: Chemical Identity of Hexan-1-amine Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 161.24 g/mol | |

| IUPAC Name | hexan-1-amine acetate |

Table 2: Physical Properties of Hexan-1-amine

Table 3: Safety Data for Hexan-1-amine Acetate

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Use gloves and protective clothing | |

| Eye Damage (H319) | Wear safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume